molecular formula C36H35NO11 B10832304 [11-[4,5-Dihydroxy-6-methyl-3-(methylamino)oxan-2-yl]oxy-4-(2-oxo-1,3-dioxolan-4-yl)-5-oxatricyclo[8.3.0.04,6]trideca-1(13),9-dien-2,7-diyn-12-yl] 7-methoxy-2,5-dimethylnaphthalene-1-carboxylate CAS No. 123760-07-6

[11-[4,5-Dihydroxy-6-methyl-3-(methylamino)oxan-2-yl]oxy-4-(2-oxo-1,3-dioxolan-4-yl)-5-oxatricyclo[8.3.0.04,6]trideca-1(13),9-dien-2,7-diyn-12-yl] 7-methoxy-2,5-dimethylnaphthalene-1-carboxylate

Cat. No.: B10832304
CAS No.: 123760-07-6
M. Wt: 657.7 g/mol
InChI Key: FYQZGCBXYVWXSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Zinostatin stimalamer, also known as SMANCS, is a polymer-conjugated derivative of neocarzinostatin. It is primarily used as an anticancer agent, particularly for the treatment of hepatocellular carcinoma. The compound is synthesized by conjugating one molecule of neocarzinostatin with two molecules of poly(styrene-co-maleic acid), resulting in a potent chemotherapeutic agent .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of zinostatin stimalamer involves the conjugation of neocarzinostatin with poly(styrene-co-maleic acid). The reaction conditions typically include the use of organic solvents and controlled temperature to ensure the stability of the neocarzinostatin molecule during the conjugation process .

Industrial Production Methods: Industrial production of zinostatin stimalamer involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes purification steps such as chromatography to remove any unreacted starting materials and by-products. The final product is formulated into a lipophilic emulsion for intra-arterial administration .

Chemical Reactions Analysis

Types of Reactions: Zinostatin stimalamer undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of oxidized derivatives, while reduction can result in reduced forms of the compound .

Scientific Research Applications

Zinostatin stimalamer has a wide range of scientific research applications, including:

Properties

123760-07-6

Molecular Formula

C36H35NO11

Molecular Weight

657.7 g/mol

IUPAC Name

[11-[4,5-dihydroxy-6-methyl-3-(methylamino)oxan-2-yl]oxy-4-(2-oxo-1,3-dioxolan-4-yl)-5-oxatricyclo[8.3.0.04,6]trideca-1(13),9-dien-2,7-diyn-12-yl] 7-methoxy-2,5-dimethylnaphthalene-1-carboxylate

InChI

InChI=1S/C36H35NO11/c1-17-9-10-22-18(2)13-21(42-5)15-24(22)28(17)33(40)45-25-14-20-11-12-36(27-16-43-35(41)46-27)26(48-36)8-6-7-23(20)32(25)47-34-29(37-4)31(39)30(38)19(3)44-34/h7,9-10,13-15,19,25-27,29-32,34,37-39H,16H2,1-5H3

InChI Key

FYQZGCBXYVWXSP-UHFFFAOYSA-N

Isomeric SMILES

C[C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OC\2[C@@H](C=C3/C2=C\C#C[C@@H]4[C@@](O4)(C#C3)[C@@H]5COC(=O)O5)OC(=O)C6=C(C=CC7=C6C=C(C=C7C)OC)C)NC)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C=C3C2=CC#CC4C(O4)(C#C3)C5COC(=O)O5)OC(=O)C6=C(C=CC7=C6C=C(C=C7C)OC)C)NC)O)O

Origin of Product

United States

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